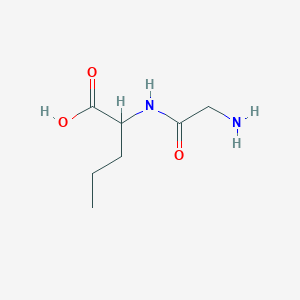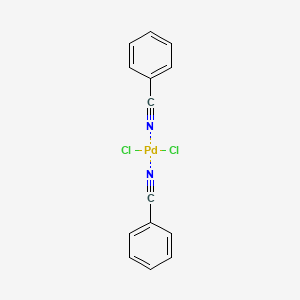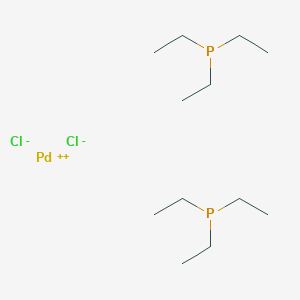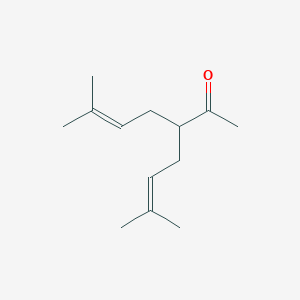
Glycyl-dl-norvaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-dl-norvaline is a dipeptide composed of glycine and dl-norvaline It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation
Mecanismo De Acción
Target of Action
Glycyl-dl-norvaline is a dipeptide, a type of organic compound containing a sequence of exactly two alpha-amino acids joined by a peptide bond
Biochemical Pathways
Dipeptides like this compound can play roles in various biological processes, including protein synthesis and metabolism .
Result of Action
As a dipeptide, it may influence various cellular processes, including protein synthesis and metabolism .
Análisis Bioquímico
Cellular Effects
Dipeptides can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It’s possible that it may interact with certain enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It’s possible that it may interact with certain transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It’s possible that it may be directed to specific compartments or organelles by certain targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glycyl-dl-norvaline can be synthesized through the condensation reaction of glycine and dl-norvaline. The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide to facilitate the formation of the peptide bond. Another method involves the use of valeric acid as the initial material, followed by acyl chlorination, bromination, ammoniation, resolution, and hydrolysis .
Industrial Production Methods
The industrial production of this compound often employs chemical synthesis methods due to their scalability and cost-effectiveness. The Strecker synthesis, which involves the use of cyanide, is a conventional method for producing dl-norvaline . this method is not ideal for large-scale production due to safety concerns associated with cyanide.
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-dl-norvaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The peptide bond in this compound can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Coupling Reagents: Dicyclohexylcarbodiimide, N-hydroxysuccinimide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxo-compounds, while reduction can yield amino alcohols.
Aplicaciones Científicas De Investigación
Glycyl-dl-norvaline has several scientific research applications, including:
Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation.
Biology: Investigated for its interactions with proteases and its role in metabolic pathways.
Medicine: Explored for potential therapeutic applications, including its use as a dietary supplement and in the treatment of certain diseases.
Industry: Utilized in the production of chiral intermediates and other specialized chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Norvaline: An isomer of valine, used in the synthesis of peptides and as a dietary supplement.
Norleucine: Another non-proteinogenic amino acid, similar in structure to norvaline but with an additional methylene group.
Valine: A branched-chain amino acid that is incorporated into proteins and plays a role in muscle metabolism.
Uniqueness of Glycyl-dl-norvaline
This compound is unique due to its dipeptide structure, which allows it to participate in a wider range of biochemical reactions compared to its individual components. Its ability to interact with various enzymes and metabolic pathways makes it a valuable compound for research in multiple scientific disciplines.
Propiedades
Número CAS |
1999-38-8 |
|---|---|
Fórmula molecular |
C7H14N2O3 |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
(2R)-2-[(2-aminoacetyl)amino]pentanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m1/s1 |
Clave InChI |
JXIQKLAZYWZTRA-RXMQYKEDSA-N |
SMILES |
CCCC(C(=O)O)NC(=O)CN |
SMILES isomérico |
CCC[C@H](C(=O)O)NC(=O)CN |
SMILES canónico |
CCCC(C(=O)O)NC(=O)CN |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B7780828.png)
![4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclohexyl]-benzamide](/img/structure/B7780833.png)


![(2S)-2-[[1-(benzenesulfonyl)piperidine-3-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B7780851.png)


![Benzeneacetic acid, alpha-[[(4-methoxyphenyl)sulfonyl]amino]-, (S)- (9CI)](/img/structure/B7780876.png)




